molecular formula C6H14N2O3 B575754 5-[(Methylamino)oxy]-L-norvaline CAS No. 183994-92-5

5-[(Methylamino)oxy]-L-norvaline

Cat. No.: B575754
CAS No.: 183994-92-5
M. Wt: 162.189
InChI Key: HXCPDLGRRFAUAK-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Methylamino)oxy]-L-norvaline is a chemically modified amino acid derivative characterized by a methylaminooxy (-O-NH-CH₃) substituent at the 5-position of the L-norvaline backbone. Such derivatives are often studied for their roles in enzyme inhibition, metabolic pathway modulation, and applications in chemical biology .

Properties

CAS No.

183994-92-5

Molecular Formula

C6H14N2O3

Molecular Weight

162.189

IUPAC Name

(2S)-2-amino-5-(methylaminooxy)pentanoic acid

InChI

InChI=1S/C6H14N2O3/c1-8-11-4-2-3-5(7)6(9)10/h5,8H,2-4,7H2,1H3,(H,9,10)/t5-/m0/s1

InChI Key

HXCPDLGRRFAUAK-YFKPBYRVSA-N

SMILES

CNOCCCC(C(=O)O)N

Synonyms

L-Norvaline, 5-[(methylamino)oxy]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Impact on Reactivity and Bioactivity

  • Diazo and Azido Groups: Compounds like 5-Diazo-4-oxo-L-norvaline (DONV) and 5-Azido-L-norvaline exhibit high reactivity. DONV’s diazo group enables covalent binding to active-site nucleophiles in enzymes, making it a potent inhibitor of glutamine-dependent amidotransferases . The azide group in 5-Azido-L-norvaline allows bioorthogonal click reactions for targeted biomolecule conjugation .
  • Phosphonooxy Group: 5-(Phosphonooxy)-L-norvaline mimics phosphorylated amino acids, enabling studies on phosphorylation-dependent signaling cascades. Its charged phosphate group enhances water solubility, distinguishing it from hydrophobic analogs like methyl esters .

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